molecular formula C19H18N2OS B1615213 4'-Cyano-2-thiomorpholinomethyl benzophenone CAS No. 898781-58-3

4'-Cyano-2-thiomorpholinomethyl benzophenone

Cat. No. B1615213
CAS RN: 898781-58-3
M. Wt: 322.4 g/mol
InChI Key: UTABLOYIIQKJKF-UHFFFAOYSA-N
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Description

4’-Cyano-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2OS and a molecular weight of 322.4 g/mol . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving 4’-Cyano-2-thiomorpholinomethyl benzophenone are not provided in the search results. This information might be found in specialized chemical databases or scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Cyano-2-thiomorpholinomethyl benzophenone are not detailed in the search results. Such properties could include melting point, boiling point, solubility, and stability under various conditions .

Scientific Research Applications

Biological Chemistry and Bioorganic Chemistry

Benzophenones are widely used in bioorganic and biological chemistry due to their unique photochemical properties. The photo-induced covalent attachment process of benzophenones is exploited for binding/contact site mapping of ligand-protein interactions, molecular targets identification, interactome mapping, proteome profiling, bioconjugation, and site-directed modification of biopolymers. These applications are crucial in understanding biological processes and developing therapeutic agents (Dormán et al., 2016).

Material Science

In material science, benzophenones serve as building blocks for the development of advanced materials. Their stability and low reactivity towards water make them ideal candidates for surface grafting and immobilization techniques, which are essential for creating functionalized surfaces with specific properties (Dormán et al., 2016).

Antitumor Activity

Benzophenone derivatives, including morpholino and thiomorpholino compounds, have been explored for their antitumor activity. These compounds have shown significant cytotoxic activity against cancer cell lines, highlighting their potential as chemotherapeutic agents (Kumazawa et al., 1997). Another study on morpholine conjugated benzophenone analogues has also indicated their efficacy in inhibiting neoplastic development, further supporting the therapeutic potential of benzophenone derivatives in cancer treatment (Al‐Ghorbani et al., 2017).

Environmental Applications

The removal of benzophenone derivatives from water has been addressed using tertiary amine-functionalized adsorption resins, showcasing an approach to mitigate the environmental impact of these compounds. This research highlights the importance of developing efficient methods for the removal of potentially harmful substances from aquatic environments (Zhou et al., 2018).

Safety And Hazards

4’-Cyano-2-thiomorpholinomethyl benzophenone is identified as nonhazardous for shipping . It is intended for research and development use only and is not for medicinal, household, or other uses .

Future Directions

The future directions for the use and study of 4’-Cyano-2-thiomorpholinomethyl benzophenone are not specified in the search results. This could depend on various factors, including the results of ongoing research and development, market demand, and regulatory considerations .

properties

IUPAC Name

4-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-13-15-5-7-16(8-6-15)19(22)18-4-2-1-3-17(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTABLOYIIQKJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643808
Record name 4-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-2-thiomorpholinomethyl benzophenone

CAS RN

898781-58-3
Record name 4-[2-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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